L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-
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Overview
Description
L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- is a complex peptide composed of five amino acids: L-Arginine, L-lysine, L-leucine, L-glutamine, and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- typically involves stepwise solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant methods, genes encoding the peptide are inserted into bacterial or yeast expression systems, which then produce the peptide in large quantities .
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents under controlled pH and temperature conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can produce nitric oxide and citrulline .
Scientific Research Applications
L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
L-Arginine, L-lysyl-L-α-glutamyl-L-phenylalanyl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-lysyl-L-valyl-L-α-aspartyl-L-leucyl-L-prolyl-: Another complex peptide with similar amino acid composition but different sequence and properties.
L-Arginine, L-lysyl-L-lysyl-L-α-glutamyl-L-threonyl-L-leucyl-L-glutaminyl-L-phenylalanyl-: A peptide with additional lysine and threonine residues, affecting its biological activity.
Uniqueness
L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its ability to produce nitric oxide and modulate immune responses sets it apart from other peptides .
Properties
CAS No. |
652144-10-0 |
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Molecular Formula |
C28H52N10O7 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C28H52N10O7/c1-16(2)15-20(37-23(40)17(30)7-3-4-12-29)24(41)35-18(10-11-22(31)39)26(43)38-14-6-9-21(38)25(42)36-19(27(44)45)8-5-13-34-28(32)33/h16-21H,3-15,29-30H2,1-2H3,(H2,31,39)(H,35,41)(H,36,42)(H,37,40)(H,44,45)(H4,32,33,34)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
NRGJCZWGYAEWOX-SXYSDOLCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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